Methyl 2-({4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-nitrophenyl}carbonyl)benzoate
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Overview
Description
METHYL 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROBENZOYL}BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a pyrimidine ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROBENZOYL}BENZOATE typically involves the reaction of methyl benzoate with 4,6-dimethylpyrimidine-2-thiol and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROBENZOYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid in the presence of a strong acid or base.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: Amino derivative of the compound.
Substitution: Carboxylic acid derivative.
Reduction: Amine derivative.
Scientific Research Applications
METHYL 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROBENZOYL}BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROBENZOYL}BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{4-[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]SULFAMOYL}METHYLBENZOATE: Similar structure but with different substituents on the pyrimidine ring.
SULFOMETURON-METHYL: A sulfonylurea herbicide with a similar pyrimidine ring structure.
Uniqueness
METHYL 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-3-NITROBENZOYL}BENZOATE is unique due to the presence of both a nitro group and a benzoate ester, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O5S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 2-[4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-nitrobenzoyl]benzoate |
InChI |
InChI=1S/C21H17N3O5S/c1-12-10-13(2)23-21(22-12)30-18-9-8-14(11-17(18)24(27)28)19(25)15-6-4-5-7-16(15)20(26)29-3/h4-11H,1-3H3 |
InChI Key |
GTTSYYLPNVNXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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